molecular formula C16H18O4S B1397065 3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid CAS No. 852520-52-6

3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid

Cat. No.: B1397065
CAS No.: 852520-52-6
M. Wt: 306.4 g/mol
InChI Key: BXOPNHUQVVADJE-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid is a useful research compound. Its molecular formula is C16H18O4S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-propan-2-yloxy-5-(2-thiophen-3-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c1-11(2)20-15-8-13(16(17)18)7-14(9-15)19-5-3-12-4-6-21-10-12/h4,6-11H,3,5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOPNHUQVVADJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OCCC2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-isopropoxy-5-(2-thiophene-3-yl-ethoxy)-benzoic acid methyl ester (9.5 mmol) in a mixture of THF/MeOH 1/1 (40 ml) is added at 0° C. NaOH 1N (28.6 ml). Then the reaction mixture is stirred at room temperature for 6 h and the solvents are concentrated in vacuo. The residue is diluted with water (100 ml), the aqueous phase is extracted with ethyl ether (2×50 ml), acidified to pH 3 with conc. HCl and extracted with ethyl acetate (2×100 ml). The combined organic layer is washed with brine (50 ml), dried over MgSO4 and the solvent removed in vacuo. The residue is triturated with ethyl ether and pentane then filtered. 3-Isopropoxy-5-(2-thiophene-3-yl-ethoxy)-benzoic acid is obtained as white powder in a yield of 90%; MS: 307.1 (M+H+);
Name
3-isopropoxy-5-(2-thiophene-3-yl-ethoxy)-benzoic acid methyl ester
Quantity
9.5 mmol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
28.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid methyl ester (5.24 g, 16.4 mmol) in THF (120 mL) was added EtOH (80 mL) and water (40 mL) at rt. Sodium hydroxide solution (1.0 M, 49.1 mL) was added slowly with some external cooling if needed. The mixture was stirred at rt overnight. On the second day organic solvents were removed by evaporation. The residue was partitioned between ether and water. After the ether layer was discarded, the aqueous layer was acidified with HCl (6.0 M, ˜8.2 mL) to pH<1, and extracted with EtOAc (3×). Combined EtOAc layers were washed with brine (1×), dried with anhydrous MgSO4, filtered, and concentrated to give 3-isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid (4.54 g, 90%) as a white solid. 1H NMR (300 MHz, CDCl3): δ 7.29 (dd, J=5, 3 Hz, 1H), 7.22-7.24 (m, 2H), 7.09-7.10 (m, 1H), 7.04 (dd, J=5, 1 Hz, 1H), 6.69 (m, 1H), 4.59 (m, 1H), 4.21 (t, J=7 Hz, 2H), 3.14 (t, 0.1=7 Hz, 2H), 1.35 (d, J=6 Hz, 6H).
Name
3-isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid methyl ester
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
49.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid
Reactant of Route 2
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid
Reactant of Route 4
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid
Reactant of Route 6
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid

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